Cas no 26918-14-9 (Ethyl-4-bromo-3-methylbut-2-enoate)
Ethyl-4-bromo-3-methylbut-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid,4-bromo-3-methyl-, ethyl ester
- Ethyl 4-Bromo-3-Methylbut-2-Enoate
- 3-(Bromomethyl)crotonic acid ethyl ester
- 4-Brom-3
- 4-Bromo-3-methylbutenoic acid ethyl ester
- AC1MXS8A
- Aethyl-(2-cyan-aethyl)-malonsaeure-diaethylester
- CTK0G6328
- diethyl 2-(cyanomethyl)-2-ethylmalonate
- ethyl 4-bromo-3-methyl-2-butanoate
- ethyl 4-bromo-3-methyl-2-butenoate
- ethyl-(2-cyano-ethyl)-malonic acid diethyl ester
- Ethyl-(2E,Z)-4-bromo-3-methyl-2-butenoate
- Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester
- (E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester
- 2-Butenoic acid, 4-bromo-3-methyl-, ethyl ester, (Z)-
- ethyl-4-bromo-3-methyl-2-butenoate
- SCHEMBL1401936
- Ethyl (E)-4-bromo-3-methylbut-2-enoate
- Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45)
- EN300-1212432
- (E)-ETHYL 4-BROMO-3-METHYL-2-BUTENOATE
- ethyl-4-bromo-3-methylbut-2-enoate
- ETHYL (2E)-4-BROMO-3-METHYLBUT-2-ENOATE
- 4-bromo-3-methylcrotonoic acid ethyl ester
- 51371-55-2
- Ethyl-4-bromo-3-methylbut-2-enoate (E/Z
- AKOS017342850
- 51318-62-8
- EN300-7672346
- trans-5-Bromo-1-ethoxy-4-methylpent-3-en-2-one
- MS-20636
- ethyl 4-bromo-3-methylcrotonate
- CS-0106214
- JIPWHZOYUGYXFA-GQCTYLIASA-N
- 2-Butenoic acid, 4-bromo-3-methyl-, ethyl ester, (E)-
- H10647
- A903009
- 26918-14-9
- MFCD07778473
- (E)-ethyl 4-bromo-3-methylbut-2-enoate
- BBL103487
- STL557297
- DB-310205
- Ethyl-4-bromo-3-methylbut-2-enoate
-
- MDL: MFCD07778473
- Inchi: 1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
- InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
- SMILES: BrC/C(/C)=C/C(=O)OCC
Computed Properties
- Exact Mass: 205.99424g/mol
- Monoisotopic Mass: 205.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.3683 g/cm3(Temp: 20.3 °C)
- Boiling Point: 108 °C(Press: 14 Torr)
- PSA: 26.30000
- LogP: 1.89070
Ethyl-4-bromo-3-methylbut-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940470-50mg |
Ethyl-4-bromo-3-methylbut-2-enoate |
26918-14-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940470-100mg |
Ethyl-4-bromo-3-methylbut-2-enoate |
26918-14-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940470-500mg |
Ethyl-4-bromo-3-methylbut-2-enoate |
26918-14-9 | 500mg |
$ 275.00 | 2022-06-05 | ||
| Apollo Scientific | OR480880-1g |
Ethyl-4-bromo-3-methyl-but-2-enoate |
26918-14-9 | 90% | 1g |
£148.00 | 2025-02-20 | |
| Apollo Scientific | OR480880-5g |
Ethyl-4-bromo-3-methyl-but-2-enoate |
26918-14-9 | 90% | 5g |
£527.00 | 2025-02-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0367-1g |
(E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester |
26918-14-9 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0367-5g |
(E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester |
26918-14-9 | 97% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0367-500mg |
(E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester |
26918-14-9 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0367-250mg |
(E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester |
26918-14-9 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0367-100mg |
(E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester |
26918-14-9 | 97% | 100mg |
1060.05CNY | 2021-05-08 |
Ethyl-4-bromo-3-methylbut-2-enoate Suppliers
Ethyl-4-bromo-3-methylbut-2-enoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Ethyl-4-bromo-3-methylbut-2-enoate
Comprehensive Overview of Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 26918-14-9): Properties, Applications, and Industry Insights
Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 26918-14-9) is a specialized organic compound widely recognized for its versatile applications in synthetic chemistry and pharmaceutical research. This bromo-substituted ester features a unique molecular structure combining an ethyl ester group with a brominated alkene moiety, making it a valuable intermediate in the synthesis of complex molecules. Its high reactivity and selective functionalization capabilities have garnered significant attention from researchers exploring cascade reactions and cross-coupling methodologies.
Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like Ethyl-4-bromo-3-methylbut-2-enoate, particularly for its role in atom-economical transformations. Computational chemistry studies utilizing DFT calculations frequently reference this compound when modeling electrophilic addition pathways or steric effects in α,β-unsaturated systems. The compound's MW 207.06 g/mol and boiling point characteristics make it particularly suitable for microwave-assisted organic synthesis (MAOS), a technique growing in popularity due to its reduced reaction times and improved yields.
In pharmaceutical contexts, 26918-14-9 serves as a precursor for bioactive heterocycles, with recent literature highlighting its utility in constructing pyrazole and imidazole derivatives through [3+2] cycloadditions. The bromine atom's leaving group potential enables diverse palladium-catalyzed couplings, aligning with current industry demands for fragment-based drug discovery approaches. Analytical chemists frequently employ GC-MS and HPLC techniques to characterize this compound, with characteristic 1H NMR signals appearing at δ 1.3 (t, 3H), 2.1 (d, 3H), and 6.1 (s, 1H).
The material science sector has explored Ethyl-4-bromo-3-methylbut-2-enoate for developing functional polymers with tailored properties. Its electron-deficient alkene participates effectively in radical polymerization systems, while the ester group provides hydrolytic stability to resulting materials. Researchers investigating click chemistry modifications have reported successful azide-alkyne cycloadditions using derivatives of this compound, opening possibilities for bioconjugation applications.
From a safety perspective, proper handling of 26918-14-9 requires standard laboratory precautions including ventilated enclosures and chemical-resistant PPE. The compound's storage stability benefits from argon atmosphere protection and amber glass containers to prevent photodegradation. These protocols align with modern quality-by-design (QbD) principles increasingly adopted in chemical manufacturing.
Emerging applications in agrochemical research demonstrate the compound's utility as a building block for crop protection agents, particularly those targeting enzyme inhibition pathways. The methylbutenoate skeleton provides optimal lipophilicity for systemic activity in plant systems, while the bromine atom allows further structure-activity optimization. Such developments respond to growing global demands for precision agriculture solutions.
Analytical method development for Ethyl-4-bromo-3-methylbut-2-enoate has progressed significantly with advancements in UHPLC technology and hyphenated techniques. Recent publications describe chiral separation methods for its enantiomers using polysaccharide-based columns, addressing the pharmaceutical industry's need for enantiopure intermediates. These methodologies support the compound's expanding role in asymmetric synthesis campaigns.
The commercial availability of CAS 26918-14-9 through major chemical suppliers has increased significantly, with purity specifications now commonly reaching >98% by HPLC analysis. This availability supports its growing adoption in high-throughput screening libraries and combinatorial chemistry approaches. Current pricing trends reflect the compound's position as a specialty intermediate rather than a commodity chemical.
Environmental fate studies of Ethyl-4-bromo-3-methylbut-2-enoate indicate moderate biodegradability under aerobic conditions, with hydrolysis kinetics dependent on pH and temperature. These characteristics make it suitable for green chemistry metrics evaluations, particularly in E-factor calculations for synthetic routes. Such data informs its selection in benign-by-design synthetic strategies gaining traction across the chemical industry.
Future research directions for 26918-14-9 likely include exploration in continuous flow chemistry systems and photoredox catalysis applications. The compound's redox-active potential and visible light absorption properties position it as an interesting candidate for emerging energy-transfer processes. These developments align with broader industry shifts toward decarbonized synthesis methods and artificial intelligence-assisted reaction optimization.
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